tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
CAS No.: 140867-96-5
Cat. No.: VC4388827
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140867-96-5 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.31 |
| IUPAC Name | tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
| Standard InChI Key | ORLDPIQSTMUUAA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2 |
Introduction
Synthesis and Structural Characterization
Microwave-Assisted Synthesis
A one-pot microwave-assisted method enables efficient synthesis of tert-butyl pyrazoline carboxylates. For example, 1,4-diphenylbut-3-yne-1,2-dione reacts with tert-butyl carbazate in 1,4-dioxane and 2-methoxyethanol under argon at 100°C for 24 hours, yielding tert-butyl 5-benzoyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate in 67% yield . Microwave irradiation enhances reaction rates and reduces side products compared to conventional heating .
Organocatalytic Methods
Triazabicyclodecene (TBD) catalyzes the cyclocondensation of chalcones with acylhydrazines in acetonitrile at 60°C, producing 1-acyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles. For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is obtained in 79% yield under these conditions . This method avoids metal catalysts, aligning with green chemistry principles .
Table 1: Comparative Synthesis Methods
Structural Analysis
X-ray crystallography reveals a non-planar pyrazoline ring with dihedral angles of 14.71° (relative to the bromophenyl group) and 80.41° (relative to the fluorophenyl group) in analogous compounds . The tert-butyl group adopts a sterically shielded conformation, stabilizing the carbamate moiety against hydrolysis . Hydrogen bonding between N–H···F and C–H···Br interactions further stabilizes the crystal lattice .
Physicochemical Properties
Molecular Properties
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Solubility: Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) .
Spectral Data
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¹H NMR (CDCl₃): δ 3.22 (dd, J = 5.0, 17.7 Hz, 1H, CH₂), 3.81 (dd, J = 11.8, 17.7 Hz, 1H, CH₂), 5.83 (dd, J = 5.0, 11.8 Hz, 1H, CH), 7.26–7.52 (m, aromatic protons) .
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IR (KBr): 1656 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazoline) .
Applications in Medicinal Chemistry
PDE5 Inhibition
Trisubstituted pyrazolines, including tert-butyl carboxylate derivatives, exhibit potent phosphodiesterase 5 (PDE5) inhibitory activity. Compound 22 (structurally analogous to tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate) shows an IC₅₀ of 8.4 μM, outperforming celecoxib (IC₅₀ = 37 μM) while lacking cyclooxygenase-2 (COX-2) inhibition . The carboxylic acid moiety at the 1-position enhances PDE5 binding affinity by interacting with the enzyme’s catalytic domain .
Antimicrobial and Antidepressant Activity
N¹-Thiocarbamoyl pyrazolines demonstrate dose-dependent antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Additionally, these compounds inhibit monoamine oxidase A (MAO-A) with IC₅₀ values of 0.12–0.45 μM, suggesting potential as antidepressants .
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C, inert atmosphere |
| Stability | Stable under argon; moisture-sensitive |
| Disposal | Incinerate per local regulations |
Future Directions
Further research should explore:
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Structure-Activity Optimization: Modifying the phenyl and tert-butyl groups to enhance PDE5 selectivity over other phosphodiesterase isoforms .
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Toxicological Studies: Assessing chronic toxicity and metabolic pathways in preclinical models.
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Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability for CNS applications .
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